molecular formula C9H16N2O3 B043011 1-Boc-3-oxopiperazine CAS No. 76003-29-7

1-Boc-3-oxopiperazine

Cat. No.: B043011
CAS No.: 76003-29-7
M. Wt: 200.23 g/mol
InChI Key: FCMLWBBLOASUSO-UHFFFAOYSA-N
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Description

1-Boc-3-oxopiperazine, also known as this compound, is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

1-Boc-3-oxopiperazine is primarily used in the synthesis of renin inhibitors . Renin is an enzyme that plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance in the body.

Mode of Action

It is known to be a versatile building block for the generation of various complex molecules . It contributes to the exploration of novel compound libraries that mimic peptide structures and functions .

Biochemical Pathways

This compound is also used in the synthesis of isoindoline inhibitors of dipeptidyl peptidases . Dipeptidyl peptidases are enzymes that cleave off amino acids from proteins and play a significant role in various biological processes.

Pharmacokinetics

Its molecular weight of200.23 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . Furthermore, it should be kept refrigerated to maintain its stability .

Biological Activity

1-Boc-3-oxopiperazine, also known as tert-butyl 3-oxopiperazine-1-carboxylate, is a chemical compound with the molecular formula C9H16N2O3C_9H_{16}N_2O_3 and a molecular weight of 200.23 g/mol. It is primarily utilized in organic synthesis as a protecting group for amino functionalities, facilitating selective reactions in the development of pharmaceuticals and specialty chemicals .

  • CAS Number : 76003-29-7
  • Molecular Weight : 200.23 g/mol
  • Melting Point : 156-160 °C
  • Solubility : Generally soluble in organic solvents, but specific solubility data is not extensively documented.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its role as an intermediate in the synthesis of biologically active compounds. Below are key findings from recent research.

Mechanistic Studies

  • Synthesis of Peptidomimetics : A study highlighted the use of this compound in synthesizing peptidomimetics that act as novel HIV capsid modulators. The compound was employed to facilitate nucleophilic substitution reactions, leading to the formation of intermediates that were further modified to yield target compounds with potential antiviral activity .
  • Piperazinone Derivatives : Research into piperazinone derivatives indicated that this compound serves as a crucial building block. It undergoes nucleophilic substitution reactions that allow the introduction of various substituents, enhancing the biological profile of the resulting compounds .

Case Studies

  • Antidepressant Development : In the context of drug development, this compound derivatives have been investigated for their antidepressant properties. For instance, modifications to the piperazine ring structure have shown promise in targeting serotonin receptors, suggesting a pathway for developing multitarget antidepressant agents .
  • Cancer Therapeutics : The compound's derivatives have been evaluated for their potential as cancer therapeutics. The modification of piperazine structures has been linked to improved activity against certain cancer cell lines, indicating that this compound could play a role in developing new anticancer agents .

Data Table

The following table summarizes key attributes and findings related to this compound:

Property/StudyDetails/Findings
Molecular Formula C9H16N2O3C_9H_{16}N_2O_3
Molecular Weight 200.23 g/mol
Melting Point 156-160 °C
Role in Synthesis Protecting group for amino functionalities
Biological Applications Antiviral agents, antidepressants, anticancer drugs
Mechanistic Studies Nucleophilic substitution reactions leading to biologically active intermediates
Notable Case Studies Development of peptidomimetics and antidepressant multitarget agents

Scientific Research Applications

Applications in Organic Synthesis

1-Boc-3-oxopiperazine is primarily used in organic synthesis due to its ability to protect amino groups during chemical transformations. The BOC (tert-butyloxycarbonyl) group is particularly advantageous as it can be easily removed under mild conditions, allowing for the regeneration of the free amine.

Key Applications Include:

  • Peptide Synthesis :
    • Used as a protecting group for amino acids in peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions.
  • Drug Development :
    • Employed in the synthesis of bioactive compounds, including inhibitors and modulators for various biological targets. For example, it has been used in the development of novel HIV capsid modulators and phosphatidylinositol 3-kinase δ inhibitors for non-Hodgkin's lymphoma treatment .
  • Chemical Biology :
    • Acts as a building block in the design of peptidomimetics and other biologically relevant compounds, enhancing the structural diversity of libraries used in drug discovery.
  • Material Science :
    • Utilized in the synthesis of polymers and materials that require specific functional groups for enhanced properties or reactivity.

Peptidomimetics Development

A study conducted by Zhang et al. (2023) demonstrated the use of this compound in synthesizing peptidomimetics aimed at HIV treatment. The research highlighted how the protecting group facilitated selective reactions leading to compounds with enhanced biological activity .

Cancer Therapeutics

Zuo et al. (2020) reported on the identification of potent phosphatidylinositol 3-kinase δ inhibitors utilizing this compound as a key intermediate. The study emphasized its role in creating selective inhibitors that could potentially improve treatment outcomes for non-Hodgkin's lymphoma .

Data Table: Comparison of Applications

Application AreaDescriptionKey Studies
Peptide SynthesisProtecting amino acids during peptide bond formationZhang et al., 2023
Drug DevelopmentSynthesis of bioactive compoundsZuo et al., 2020
Chemical BiologyBuilding blocks for peptidomimeticsVarious studies
Material ScienceSynthesis of functionalized polymersOngoing research

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 1-Boc-3-oxopiperazine?

  • Methodological Answer : The compound is typically synthesized via Boc-protection of 3-oxopiperazine using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine in anhydrous THF). Key steps include monitoring reaction progress via TLC and purifying via column chromatography (eluent: hexane/ethyl acetate). Characterization requires 1^1H/13^13C NMR to confirm Boc-group integration and ketone resonance at δ ~170 ppm. IR spectroscopy (C=O stretch ~1680 cm1^{-1}) and HPLC (≥98% purity) are critical for validation .
Optimal Reaction Conditions
Solvent: THF, 0°C to room temp.
Catalyst: DMAP or Et3_3N
Yield: 75–85% (literature average)

Q. How should researchers handle safety and stability considerations when working with this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks. Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the Boc group. Waste must be segregated into halogenated solvent containers for incineration .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

  • Methodological Answer : Combine NMR (1^1H, 13^13C, DEPT-135) to resolve piperazine ring protons (δ 3.2–3.8 ppm) and Boc-group tert-butyl protons (δ 1.4 ppm). LC-MS (ESI+) confirms molecular ion [M+H]+^+ at m/z 201.1. Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the solubility of this compound in supercritical CO2_2 vary with pressure and temperature?

  • Methodological Answer : Solubility increases with pressure (9–20 MPa) but decreases with temperature (308.2–328.2 K). A flow-type apparatus measures mole fractions (104^{-4} to 103^{-3}), correlating data using the SRK equation of state with binary interaction parameters. For example, at 318.2 K and 15 MPa, solubility is ~4 × 104^{-4} mole fraction .
Solubility in Supercritical CO2_2
Temperature (K)
-----------------
308.2
328.2

Q. What computational models best predict the physicochemical behavior of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations with OPLS-AA force fields predict conformational stability of the piperazine ring. DFT calculations (B3LYP/6-311+G(d,p)) model tautomerization energy barriers (~25 kcal/mol for keto-enol interconversion). Solubility parameters are validated using COSMO-RS .

Q. How can researchers resolve contradictions in reported reaction yields across different synthesis protocols?

  • Methodological Answer : Systematic DOE (Design of Experiments) evaluates variables (e.g., solvent polarity, catalyst loading). For instance, THF yields 85% vs. DCM (65%) due to better Boc-activation kinetics. Reproducibility requires strict anhydrous conditions and inert atmosphere, as moisture reduces yields by hydrolyzing intermediates .

Q. What strategies validate enantiomer-specific biological activity of this compound derivatives?

  • Methodological Answer : Chiral HPLC (Chiralpak IA column) separates enantiomers. Biological assays (e.g., kinase inhibition) compare IC50_{50} values of (R)- and (S)-isomers. Circular dichroism (CD) confirms absolute configuration, while NOESY NMR correlates spatial arrangement with activity .

Q. How to analyze tautomerism in this compound using spectroscopic data?

  • Methodological Answer : 1^1H NMR in DMSO-d6_6 shows keto form dominance (NH resonance at δ 8.2 ppm). Variable-temperature NMR (298–358 K) monitors enol tautomer appearance (δ 5.8 ppm for OH). IR spectroscopy quantifies keto-enol ratio via C=O (1680 cm1^{-1}) vs. O-H (3200 cm1^{-1}) peak intensities .

Properties

IUPAC Name

tert-butyl 3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-10-7(12)6-11/h4-6H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMLWBBLOASUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390102
Record name 1-Boc-3-oxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76003-29-7
Record name 1-Boc-3-oxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-3-oxopiperazine
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Synthesis routes and methods I

Procedure details

To a mixture of piperazine-2-one (1.037 g, 10.4 mmol) in 52 mL of CH2Cl2, was added BOC2O (2.5 g, 11.4 mmol). The reaction became homogeneous after 3 hours when the starting material was completely consumed. The reaction was diluted with CH2Cl2 and the organic layer was washed with water. The solvent was removed in vacuo to yield quantitative amount of product 33 as a white solid. 1H NMR (300 MHz, CDCl3) δ 1.48 (s, 9H), 3.35-3.44 (m, 2H), 3.64 (t, 2H, J=5 Hz), 4.10 (s, 2H), 6.41 (br s, 1H).
Quantity
1.037 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of Example 500A (500 mg, 4.99 mmol) in acetonitrile (25 mL) at room temperature was treated with BOC2O (1198 mg, 5.49 mmol), stirred for 3 hours, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 95:5 ethyl acetate/methanol to provide the desired product.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1198 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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